2-Methyl-d3-3-(trifluoromethyl)pivalanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d3-3-(trifluoromethyl)pivalanilide typically involves the reaction of 2,2-dimethyl-N-[2-(methyl-d3)-3-(trifluoromethyl)phenyl]propanamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d3-3-(trifluoromethyl)pivalanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Methyl-d3-3-(trifluoromethyl)pivalanilide is widely used in scientific research due to its stable isotope labeling and unique chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Methyl-d3-3-(trifluoromethyl)pivalanilide involves its interaction with specific molecular targets and pathways . It may act by binding to proteins or enzymes, altering their activity and leading to downstream effects in biological systems . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[2-(methyl-d3)-3-(trifluoromethyl)phenyl]propanamide
- 2-Methyl-3-(trifluoromethyl)pivalanilide
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
2-Methyl-d3-3-(trifluoromethyl)pivalanilide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis . Its trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(trideuteriomethyl)-3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZICTAKSVSHCJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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